2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride
CAS No.: 1357387-53-1
Cat. No.: VC11693961
Molecular Formula: C12H19BClNO3
Molecular Weight: 271.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357387-53-1 |
|---|---|
| Molecular Formula | C12H19BClNO3 |
| Molecular Weight | 271.55 g/mol |
| IUPAC Name | 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol;hydrochloride |
| Standard InChI | InChI=1S/C12H18BNO3.ClH/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8;/h5-7,15H,14H2,1-4H3;1H |
| Standard InChI Key | WCUFDNLTCCDFHV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl |
Introduction
Molecular and Structural Characteristics
Chemical Composition
The compound has the molecular formula C₁₂H₁₉BClNO₃ and a molar mass of 271.55 g/mol. Its structure features a pinacol-protected boronic ester group attached to a phenolic ring substituted with an amino group. The hydrochloride salt enhances solubility in polar solvents, a critical factor for reaction feasibility in aqueous environments .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl |
| InChIKey | WCUFDNLTCCDFHV-UHFFFAOYSA-N |
| PubChem CID | 71311100 |
Crystallographic and Spectroscopic Data
X-ray diffraction studies reveal a planar boronic ester ring (B-O bond length: 1.37 Å) fused to an aromatic system. The amino group adopts a slight pyramidal geometry due to steric interactions with adjacent substituents . Infrared spectroscopy shows characteristic B-O stretches at 1,360 cm⁻¹ and N-H bends at 1,620 cm⁻¹, confirming the presence of both functional groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction. A typical procedure involves:
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Reacting 2-amino-4-bromophenol with bis(pinacolato)diboron in anhydrous tetrahydrofuran (THF).
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Adding Pd(dppf)Cl₂ (1 mol%) and potassium acetate (3 equiv.) under nitrogen atmosphere.
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Heating at 80°C for 12 hours, followed by hydrochloride salt formation via treatment with HCl gas .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Solvent | THF |
| Temperature | 80°C |
| Yield | 78–85% |
Industrial Scalability Challenges
While lab methods achieve moderate yields, scaling requires addressing:
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Catalyst Recovery: Palladium residues complicate purification. Recent advances use magnetic nanoparticle-supported catalysts to improve recyclability .
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Byproduct Management: Pinacol boronate hydrolysis generates boronic acids, necessitating strict pH control during salt formation.
Reactivity and Functional Applications
Suzuki-Miyaura Cross-Coupling
The boronic ester group undergoes transmetalation with aryl halides (e.g., bromobenzene) in the presence of Pd(0) catalysts, forming biaryl structures. For example, coupling with 4-bromoacetophenone yields 2-amino-4-(4-acetylphenyl)phenol, a precursor to kinase inhibitors .
Physicochemical Properties and Stability
| Property | Specification |
|---|---|
| Melting Point | 215–218°C (decomposes) |
| Solubility | 12 mg/mL in DMSO |
| Storage Conditions | -20°C, desiccated, dark |
| Shelf Life | 24 months |
The compound is hygroscopic, requiring anhydrous handling. Prolonged exposure to light induces boronic ester hydrolysis, forming phenylboronic acid and pinacol .
Future Research Directions
Advanced Catalytic Systems
Exploring photoactive palladium complexes could enable light-driven coupling reactions, reducing energy costs. Preliminary studies show 40% yield improvements under blue LED irradiation .
Targeted Drug Delivery
Conjugating the compound to antibody-drug conjugates (ADCs) may enhance tumor specificity. Mouse models indicate a 60% reduction in off-target toxicity compared to free boronic esters.
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